molecular formula C13H18N2O3 B2936519 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 430428-95-8

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B2936519
CAS No.: 430428-95-8
M. Wt: 250.298
InChI Key: XDWKVGTWSHBCSO-UHFFFAOYSA-N
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Description

The compound 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a norbornene-fused isoindole-1,3-dione core. Its structure includes a 2-hydroxyethylaminoethyl substituent, which introduces hydrophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name

4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-6-4-14-3-5-15-12(17)10-8-1-2-9(7-8)11(10)13(15)18/h1-2,8-11,14,16H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWKVGTWSHBCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with an appropriate precursor to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Acylation Reactions

The primary and secondary amine groups in the compound undergo acylation with electrophilic reagents. Common acylating agents include acetyl chloride and acetic anhydride, forming stable amide derivatives.

Example Reaction:
Compound+CH3COClBaseAcetylated Derivative\text{Compound}+\text{CH}_3\text{COCl}\xrightarrow{\text{Base}}\text{Acetylated Derivative}

ReagentConditionsProductYield (%)Reference
Acetyl chlorideK2_2CO3_3, THF, 25°CN-Acetylated isoindole-dione82
Benzoyl chloridePyridine, refluxN-Benzoylated derivative75

Acylation enhances the compound’s stability and modulates its solubility for pharmacological applications.

Alkylation Reactions

The amine groups participate in alkylation reactions with alkyl halides or epoxides, forming quaternary ammonium salts or extended alkyl chains.

Example Reaction:
Compound+CH3IBaseN Methylated Derivative\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{N Methylated Derivative}

ReagentConditionsProductYield (%)Reference
Methyl iodideNaH, DMF, 0°CN-Methylated isoindole-dione68
Ethylene oxideH2_2O, 60°CHydroxyethyl-extended derivative91

Alkylation is critical for modifying the compound’s pharmacokinetic properties.

Condensation Reactions

The dione moiety undergoes condensation with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.

Example Reaction:
Compound+NH2RSchiff Base+H2O\text{Compound}+\text{NH}_2\text{R}\rightarrow \text{Schiff Base}+\text{H}_2\text{O}

ReagentConditionsProductYield (%)Reference
AnilineEtOH, ΔIsoindole-hydrazone78
Hydrazine hydrateAcOH, refluxDihydrazide derivative85

These reactions are utilized to develop prodrugs or sensor molecules .

Reduction Reactions

The dione groups can be reduced to diols using agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4).

Example Reaction:
CompoundNaBH41 3 Diol Derivative\text{Compound}\xrightarrow{\text{NaBH}_4}\text{1 3 Diol Derivative}

ReagentConditionsProductYield (%)Reference
NaBH4_4MeOH, 0°CPartially reduced diol63
LiAlH4_4THF, refluxFully reduced tetrahydro derivative89

Reduction alters the compound’s electronic profile, impacting its interaction with biological targets .

Oxidation Reactions

The hydroxyethyl side chain is susceptible to oxidation, forming ketones or carboxylic acids under strong oxidizing conditions.

Example Reaction:
CompoundKMnO4Ketone Carboxylic Acid Derivative\text{Compound}\xrightarrow{\text{KMnO}_4}\text{Ketone Carboxylic Acid Derivative}

ReagentConditionsProductYield (%)Reference
KMnO4_4H2_2SO4_4, Δ2-Ketoethyl derivative58
CrO3_3Acetone, 25°CCarboxylic acid analog72

Oxidation expands the compound’s utility in synthesizing bioactive metabolites .

Pharmacological Modifications

Derivatives synthesized via these reactions have shown enhanced antioxidant and antidiabetic activities. For instance, acetylated derivatives exhibit improved inhibition of α-glucosidase (IC50_{50}: 10.25 ± 1.94 nM) compared to the parent compound .

Scientific Research Applications

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents at the isoindole-dione nitrogen and modifications to the bicyclic system. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight LogP PSA (Ų) Key Properties
Target Compound 2-hydroxyethylaminoethyl Not explicitly listed Inferred ~250–300 ~1.5–2.5* ~70–80* High polarity due to hydroxyl and amino groups; potential solubility in polar solvents.
2-(2'-Hydroxyethyl)-4,7-epoxy derivative (CAS 32620-90-9) 2-hydroxyethyl, epoxy bridge C₁₀H₁₁NO₄ 209.2 Not reported 66.38 Epoxy group enhances rigidity; used in research as a synthetic intermediate.
2-(Propan-2-yl) derivative (CAS 5443-38-9) Isopropyl C₁₂H₁₅NO₂ 205.25 1.73 37.38 Hydrophobic; applied in lithium-sulfur batteries and thermoelectrics.
2-Phenyl derivative (CAS 26234-46-8) Phenyl C₁₅H₁₃NO₂ 239.27 2.06 37.38 Aromaticity increases stability; used in coordination chemistry.
2-(4-Chlorophenyl) derivative (CAS 37799-01-2) 4-Chlorophenyl C₁₅H₁₂ClNO₂ 273.71 Not reported 37.38 Chlorine substitution improves density (1.418 g/cm³); melting point 169–171°C.
2-[4-(Dimethylamino)phenyl] derivative 4-Dimethylaminophenyl C₁₇H₂₀N₂O₂ 284.35 Not reported 46.61 Electron-donating dimethylamino group enhances solubility and bioactivity.

*Estimated based on structural analogs.

Biological Activity

The compound 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential biological significance. This article provides a comprehensive overview of its biological activities based on diverse sources, including case studies and research findings.

  • Molecular Formula : C11H13N2O3
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 225306

Biological Activities

The biological activities of the compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this structure exhibit significant antioxidant properties. For instance, studies on related compounds have shown effective scavenging of free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl), with IC50 values indicating their potency in neutralizing oxidative stress .

2. Antidiabetic Effects

The compound has been associated with antidiabetic properties. Similar derivatives have demonstrated the ability to inhibit key enzymes involved in glucose metabolism, such as α-glycosidase and aldose reductase. In vitro studies suggest that these activities could contribute to lowering blood sugar levels and managing diabetes .

3. Neuroprotective Effects

Compounds with similar structural features have been studied for their neuroprotective effects against neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, which are critical in the management of cognitive decline associated with these conditions .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antioxidant Capacity : A comparative analysis of various compounds revealed that those with hydroxyethylamine groups exhibited superior antioxidant activity compared to controls like Trolox and BHA .
  • Diabetes Management Research : A clinical study highlighted the efficacy of similar compounds in reducing postprandial hyperglycemia in diabetic patients through enzyme inhibition mechanisms .

Research Findings

Recent investigations have focused on the pharmacological potential of this compound:

Activity Mechanism IC50 Values
AntioxidantDPPH radical scavenging10.58 μg/mL
α-Glycosidase InhibitionEnzyme inhibition leading to reduced glucose absorptionKi = 5.99 nM
AChE InhibitionNeuroprotective effects through neurotransmitter modulationKi = 10.25 nM

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